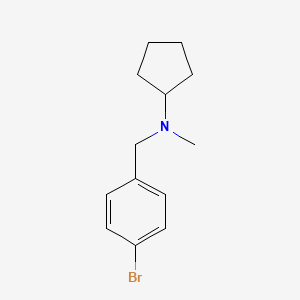

N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine

Description

N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine is a tertiary amine featuring a 4-bromobenzyl group, a cyclopentyl ring, and a methyl substituent. This compound belongs to a broader class of N-substituted benzylamines, which are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties. The bromine atom at the para position of the benzyl group enhances lipophilicity and may influence intermolecular interactions, such as halogen bonding.

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-N-methylcyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-15(13-4-2-3-5-13)10-11-6-8-12(14)9-7-11/h6-9,13H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQVOAABPBDASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Br)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine typically involves the reaction of 4-bromobenzyl chloride with cyclopentylamine and methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (activated by the bromine substituent) facilitates substitution reactions. Key examples include:

Mechanistic studies indicate that the bromine atom acts as a leaving group under these conditions, with copper or palladium catalysts enhancing reaction efficiency .

Transition Metal-Catalyzed Cross-Couplings

The C–Br bond participates in palladium-mediated coupling reactions, enabling structural diversification:

Table 1: Cross-Coupling Reactions Using Pd Catalysts

Notably, catalyst loadings as low as 0.01 mol% (4.9 ppm Pd) achieve high yields in continuous flow systems .

Amine Functionalization Reactions

The tertiary amine undergoes selective transformations:

N-Methylation/Oxidation

-

Methylation : Reaction with methylboronic acid under mild conditions (CH₂Cl₂, RT, 4h) yields quaternary ammonium salts (94% yield) .

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) produces N-oxide derivatives, confirmed by characteristic IR peaks at 1250–1300 cm⁻¹.

Reductive Alkylation

Using LiAlH₄ or NaBH₄ in THF reduces imine intermediates formed via condensation with aldehydes .

Cyclopentyl Group Reactivity

The cyclopentyl moiety participates in:

-

Ring-opening reactions with Brønsted acids (e.g., H₂SO₄) to form linear alkanes.

-

Oxidative functionalization using KMnO₄/acetone to generate ketone derivatives.

Biological Activity via Structural Analogs

While direct data on this compound is limited, structurally related bromobenzylamines show:

Mechanistic Considerations

-

Steric effects : The cyclopentyl group hinders electrophilic attack at the nitrogen center, favoring aromatic substitution over amine oxidation .

-

Electronic effects : The electron-withdrawing bromine atom polarizes the aromatic ring, accelerating SNAr but deactivating the ring toward electrophilic substitution .

This compound’s versatility in cross-couplings and functional group transformations makes it valuable for synthesizing pharmacologically active molecules and materials science applications.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : This compound is investigated for its potential as a therapeutic agent. Its structural similarity to known inhibitors suggests it may exhibit significant activity against specific biological pathways.

- Targeting Kinases : Preliminary studies indicate that it could inhibit Bruton's Tyrosine Kinase (BTK), which plays a crucial role in B cell malignancies. Related compounds have shown IC50 values as low as 7 nM against BTK, indicating promising therapeutic potential .

2. Biological Research

- Enzyme Interaction Studies : The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate various enzymatic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against Gram-positive bacteria, potentially due to the bromine substitution enhancing their efficacy .

3. Industrial Applications

- Synthesis of Specialty Chemicals : N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new materials with desired properties .

Case Study 1: BTK Inhibition

Research has shown that compounds structurally related to this compound exhibit potent BTK inhibitory activity. A related compound demonstrated an IC50 value of 7 nM, suggesting that this compound may have similar effects on BTK, making it a candidate for treating B cell malignancies.

Case Study 2: Antimicrobial Properties

In vitro studies have highlighted the antimicrobial potential of brominated compounds. For instance, compounds with similar structures have been tested against various bacterial strains, showing enhanced activity due to the presence of halogens like bromine .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Biological Activity | IC50/Activity Level | Notes |

|---|---|---|---|

| This compound | Potential BTK inhibitor | TBD | Structural similarity to potent inhibitors |

| N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine | Antimicrobial | Significant against Gram-positive bacteria | Enhanced by bromine substitution |

| N-(4-chlorobenzyl)-N-cyclopentyl-N-methylamine | Antioxidant | Moderate activity | Chlorine substitution affects reactivity |

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to these targets, while the cyclopentyl and methylamine groups can modulate the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Analogs

N-(4-Chlorobenzyl)-N-methylamine ()

- Structure : Chlorine replaces bromine at the benzyl para position.

- Reactivity: Bromine’s higher polarizability enhances halogen bonding, which is critical in protein-ligand interactions.

- Synthesis : Prepared via alkylation of methylamine with 4-chlorobenzyl chloride, contrasting with the target compound’s use of cyclopentylamine derivatives .

N-(4-Iodobenzyl)-N-cyclopentyl-N-methylamine (Inferred from )

- Structure : Iodine replaces bromine.

- Key Differences: Atomic Size: Iodine’s larger atomic radius (198 pm vs. Synthetic Challenges: Iodinated analogs require specialized reagents (e.g., NaI in SN2 reactions) .

Steric and Cycloalkyl Substituents

N-(4-Bromobenzyl)-t-butylamine hydrochloride ()

- Structure : Tert-butyl group replaces cyclopentyl and methyl.

- Basicity: Tertiary amines with bulky groups exhibit lower basicity due to reduced solvation .

N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine ()

- Structure : Cyclobutane replaces cyclopentane; additional fluorine at meta position.

- Key Differences :

Pharmacologically Active Analogs

N-(4-Bromobenzyl)-5-methoxytryptamine (–18)

- Structure : Tryptamine backbone with a 4-bromobenzyl group.

- Key Differences :

N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride ()

- Structure : Piperidine (6-membered ring) replaces cyclopentane.

- Key Differences :

Triazole and Amide Derivatives

N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide ()

- Structure : Pyrazole-carboxamide core.

- Key Differences :

Comparative Data Table

Biological Activity

N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine is a chemical compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromobenzyl Group : Enhances binding to biological targets.

- Cyclopentyl Group : Contributes to the compound's hydrophobicity and steric properties.

- Methylamine Moiety : Provides basicity, allowing interaction with various receptors.

The molecular formula is C₁₃H₁₅BrN₂, with a molecular weight of approximately 268.2 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromobenzyl group facilitates binding, while the cyclopentyl and methylamine groups modulate the compound's overall activity and selectivity. This interaction can lead to enzyme inhibition or receptor activation, depending on the biological context.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive pathogens, suggesting potential applications in developing novel antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The compound's structural features allow it to interact with cancer cell pathways, although specific mechanisms remain to be fully elucidated.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant inhibitory effect, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings underscore the compound's potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

These results indicate promising anticancer activity, warranting further investigation into its mechanisms of action .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-bromobenzyl)-N-cyclopentyl-N-methylamine?

- Methodological Answer : A typical approach involves nucleophilic substitution or reductive amination. For example, reacting 4-bromobenzyl bromide with N-cyclopentyl-N-methylamine in a polar aprotic solvent (e.g., THF or DMF) under basic conditions (e.g., K₂CO₃ or Et₃N). Reaction optimization may require temperature control (e.g., reflux at 60–80°C) and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the tertiary amine product .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–7.5 ppm for bromobenzyl), cyclopentyl CH₂ groups (δ 1.5–2.5 ppm), and N-methyl protons (δ 2.2–2.4 ppm). The absence of primary amine protons (δ < 2.0 ppm) confirms tertiary amine formation .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ (e.g., m/z ~322 for C₁₄H₁₉BrN⁺) .

- Elemental Analysis : Confirm %C, %H, %N, and %Br to validate purity .

Q. What are common challenges in synthesizing tertiary amines like this compound?

- Methodological Answer : Challenges include:

- Competitive Elimination Reactions : Overalkylation or Hoffman elimination may occur; mitigate by using stoichiometric control and low temperatures during amine addition .

- Purification Difficulties : Tertiary amines often co-elute with byproducts; optimize solvent gradients in chromatography or employ acid-base extraction (e.g., HCl washing to protonate amines) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- Electronic Effects : The electron-withdrawing bromine substituent’s impact on amine basicity and nucleophilicity .

- Transition States : Predict regioselectivity in reactions (e.g., Pd-catalyzed cross-coupling) by analyzing orbital interactions and steric hindrance from the cyclopentyl group .

Q. What strategies optimize diastereoselectivity in reactions involving this compound?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis to control stereochemistry .

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP or Salen complexes) in metal-catalyzed reactions to induce enantioselectivity .

- Analysis : Monitor diastereomer ratios via chiral HPLC or ¹H NMR with chiral shift reagents .

Q. How can researchers assess the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., serotonin 5-HT₂A) using radioligand displacement assays. Structural analogs like N-(4-bromobenzyl)tryptamines have shown affinity for neuroreceptors .

- Structure-Activity Relationship (SAR) : Modify the cyclopentyl or bromobenzyl groups and test activity changes. Use X-ray crystallography or molecular docking to rationalize binding modes .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar tertiary amines?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and catalyst sourcing. For example, reports 70% yield for a related propargylamine, but moisture-sensitive steps may reduce reproducibility .

- Byproduct Analysis : Use LC-MS or GC-MS to identify unaccounted impurities affecting yield calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.